N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
Description
N-Cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic indole derivative characterized by a methoxy-substituted indole core and a cyclopropyl carboxamide side chain. The compound features:
- 1-Methyl group at the indole nitrogen (position 1) to modulate steric and electronic properties.
- 4,7-Dimethoxy substituents on the indole ring, which enhance solubility and influence binding interactions.
- N-Cyclopropyl carboxamide at position 2, contributing to metabolic stability and target affinity.
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
N-cyclopropyl-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C15H18N2O3/c1-17-11(15(18)16-9-4-5-9)8-10-12(19-2)6-7-13(20-3)14(10)17/h6-9H,4-5H2,1-3H3,(H,16,18) |
InChI Key |
LMPOQUBWISZHPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 4 and 7 can be introduced via electrophilic aromatic substitution reactions using methanol and a suitable catalyst.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the indole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Comparisons
The table below highlights key structural differences between the target compound and related derivatives:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : The target compound’s 4,7-dimethoxy groups contrast with fluorine or benzyl substituents in analogs, suggesting improved aqueous solubility compared to fluorinated derivatives (e.g., Compound 3 in ) .
- Side Chain Diversity : The cyclopropyl carboxamide offers a compact, rigid structure compared to the triazolopyridinylpropyl group in ’s compound, which may reduce metabolic degradation .
- Core Modifications : Unlike indazole-based analogs (), the indole core in the target compound provides distinct electronic properties for receptor binding .
Functional Implications
A. Solubility and Bioavailability
- Methoxy groups in the target compound likely enhance hydrophilicity compared to fluorinated or alkylated analogs (e.g., ’s Compound 3).
B. Metabolic Stability
- The cyclopropyl moiety may resist oxidative metabolism better than straight-chain alkyl groups (e.g., ’s amino-oxobutanoyl), a feature critical for prolonged half-life .
C. Target Binding
Biological Activity
N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole-2-carboxamide class. Its unique structure, featuring a cyclopropyl group and two methoxy substituents, contributes to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and analgesic properties, receptor interactions, and relevant case studies.
Chemical Structure
The compound's chemical formula is , with a molecular weight of approximately 233.27 g/mol. The structural components include:
- Cyclopropyl group : Enhances pharmacological properties.
- Methoxy groups : Located at the 4 and 7 positions of the indole ring, these groups may influence reactivity and biological interactions.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It acts as an antagonist for the transient receptor potential vanilloid 1 (TRPV1), which plays a crucial role in pain sensation. Studies have shown that this compound can inhibit inflammatory pathways and reduce pain responses in vivo, making it a candidate for therapeutic applications in pain management.
The primary mechanism involves:
- TRPV1 Receptor Antagonism : By inhibiting TRPV1, the compound may reduce nociceptive signaling pathways associated with pain perception.
- Inflammatory Pathway Inhibition : The compound appears to interfere with various inflammatory mediators, potentially reducing cytokine production and subsequent inflammatory responses.
In Vivo Studies
In animal models, this compound has demonstrated:
- Reduction in Pain Responses : Inflammatory pain models showed decreased sensitivity to painful stimuli when treated with this compound.
- Lowered Inflammatory Markers : Significant reductions in pro-inflammatory cytokines were observed in treated subjects compared to controls.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Indole core with cyclopropyl group | Enhanced TRPV1 antagonism |
| 4,7-Dimethoxy-1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide | Indole core with pyridine moiety | Potential COX enzyme inhibition |
| N-cyclopropyl-4-methoxy-1-methyl-1H-indole-2-carboxamide | Indole core with single methoxy | Lacks dual methoxy benefits |
This table illustrates how the presence of both methoxy groups and the cyclopropyl structure contribute to its distinct biological activity compared to other similar compounds .
Q & A
Basic: What are the standard synthetic protocols for preparing N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide and its analogs?
Methodological Answer:
Synthesis typically involves coupling indole-2-carboxylic acid derivatives with amines under activating conditions. For example:
- Step 1: Prepare the indole-2-carboxylic acid scaffold (e.g., via formylation of indole followed by oxidation; see Scheme 2 in for analogous reactions).
- Step 2: Activate the carboxylic acid using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM with 2,6-lutidine as a base (as detailed in ).
- Step 3: React with cyclopropylamine under controlled temperature (0–5°C to 25–30°C) to form the carboxamide bond.
- Purification: Use column chromatography (e.g., cyclohexane/ethyl acetate gradients) and verify purity via TLC and HPLC ( ).
Basic: How are structural and purity characteristics validated for this compound?
Methodological Answer:
- Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+ matching calculated values; ).
- Elemental Analysis: Confirm C/H/N composition within 0.5% of theoretical values ( ).
Advanced: How can conflicting yield data in similar carboxamide syntheses (e.g., 30% vs. 98%) be resolved experimentally?
Methodological Answer:
- Parameter Optimization:
- Byproduct Analysis: Use LC-MS or preparative TLC to identify side products (e.g., unreacted starting materials or hydrolysis byproducts).
- Kinetic Studies: Monitor reaction progress via in-situ NMR or HPLC to pinpoint bottlenecks ( ).
Advanced: What strategies are recommended for determining the compound’s physicochemical properties (e.g., solubility, logP) given limited data?
Methodological Answer:
- Experimental Approaches:
- Computational Tools: Predict properties via software like MarvinSketch or ACD/Labs using fragment-based contributions.
Advanced: How can researchers design assays to evaluate biological activity against Mycobacterium species?
Methodological Answer:
- In Vitro Assays:
- Mechanistic Studies:
- Target Identification: Perform whole-genome sequencing of resistant mutants to identify putative targets (e.g., membrane transporters or enzymes).
- Molecular Docking: Model interactions with mycobacterial proteins (e.g., InhA or DprE1) using Schrödinger Suite or AutoDock ( implies target engagement but lacks specifics).
Advanced: What analytical methods are suitable for resolving discrepancies in toxicological classification?
Methodological Answer:
- In Silico Tools: Use ProTox-II or Derek Nexus to predict toxicity endpoints (e.g., mutagenicity, hepatotoxicity).
- In Vitro Assays:
- Ames Test: Assess mutagenicity with Salmonella strains ( notes no IARC/OSHA carcinogenicity flags but recommends validation).
- hERG Binding Assay: Screen for cardiotoxicity risks via patch-clamp or fluorescence-based platforms.
- In Vivo Studies: Conduct acute toxicity trials in rodent models (OECD 423 guidelines) to establish LD50 and NOAEL.
Advanced: How can reaction byproducts or degradation products be characterized to improve synthetic efficiency?
Methodological Answer:
- LC-HRMS/MS: Identify byproducts via fragmentation patterns (e.g., demethylation or cyclopropane ring opening; highlights similar degradation pathways).
- Isolation Techniques: Use preparative HPLC or crystallization to isolate impurities for structural elucidation (X-ray crystallography if feasible; ).
- Mechanistic Probes: Add radical scavengers (e.g., BHT) or isotopic labeling to trace degradation pathways.
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
